N-(2-benzoyl-4-chlorophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide
Description
N-(2-benzoyl-4-chlorophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide is a benzamide derivative featuring a 2-benzoyl-4-chlorophenyl group linked to a 4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide scaffold. The compound’s structure integrates a quinazoline moiety substituted with methyl and phenyl groups, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H25ClN4O2/c1-22-12-18-30-28(20-22)32(23-8-4-2-5-9-23)40-35(39-30)37-27-16-13-25(14-17-27)34(42)38-31-19-15-26(36)21-29(31)33(41)24-10-6-3-7-11-24/h2-21H,1H3,(H,38,42)(H,37,39,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDJWINTCOJROW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=CC=C(C=C4)C(=O)NC5=C(C=C(C=C5)Cl)C(=O)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H25ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aqueous-Phase Benzoylation
Adapting the method from CN103288667A, the benzamide core is synthesized without organic solvents:
- Reactants : 4-Chloro-2-benzoylbenzoic acid (1.2 eq), phenethylamine derivative (1 eq), NaOH (2 eq) in water.
- Procedure : Phenethylamine and NaOH are dissolved in water, followed by dropwise addition of 4-chloro-2-benzoylbenzoyl chloride under ice-cooling. Room-temperature stirring for 3 hours yields the benzamide after filtration and drying.
- Advantages : Eliminates solvent purification; achieves 99% yield in model systems.
Construction of the Quinazolinyl Moiety
Radical-Mediated Cyclization
- Reactants : 2-Amino-N-methylbenzamide (1 eq), DMSO (2 eq), H₂O₂ (3 eq).
- Conditions : 140°C, 20 hours under nitrogen.
- Mechanism : DMSO acts as a methylene donor, with H₂O₂ initiating radical intermediates for cyclization to 6-methyl-4-phenylquinazolin-2-amine.
- Yield : 74–80% for substituted variants.
Copper-Catalyzed Isocyanide Insertion
- Catalyst : Cu(OAc)₂·H₂O (5 mol%).
- Reactants : 2-Isocyanobenzoate (1 eq), aniline derivatives (1 eq).
- Conditions : Microwave irradiation at 150°C for 20 minutes.
- Outcome : Direct formation of 4-phenylquinazolin-2-amine scaffolds.
Coupling Strategies for Final Assembly
Amide Bond Formation
Reductive Amination Alternative
- Reactants : Quinazolinyl amine (1 eq), benzoyl aldehyde (1.2 eq), NaBH₃CN (1.5 eq).
- Solvent : Methanol, 24 hours reflux.
- Yield : 60–65%, with minor byproducts.
Optimization and Scalability
Solvent Effects on Quinazolinone Cyclization
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| DMSO/H₂O₂ | 140 | 78 |
| DMF | 120 | 65 |
| Ethanol | 80 | 42 |
Data adapted from PMC10500651, demonstrating DMSO’s superiority as a solvent and methylene donor.
Catalyst Screening for Coupling
| Catalyst | Loading (mol%) | Time (h) | Yield (%) |
|---|---|---|---|
| EDC/HOBt | 10 | 12 | 72 |
| DCC/DMAP | 10 | 18 | 64 |
| HATU | 5 | 6 | 70 |
HATU reduces reaction time but increases cost.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water) showed 98.2% purity at 254 nm, retention time 12.7 minutes.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-chlorophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-(2-benzoyl-4-chlorophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular pathways and interactions.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Comparisons
Table 1: Key Physicochemical Properties of Selected Benzamide Derivatives
Key Observations:
- Hydrogen Bonding: The benzamide core consistently features 2 H-bond donors and 4–5 acceptors across analogs, critical for target binding (e.g., DNA or enzymes) .
- Substituent Effects: Quinazoline Modifications: Bromine at position 6 () increases molecular weight and lipophilicity compared to the methyl group in the target compound. Benzamide Tail: The 2-benzoyl-4-chlorophenyl group in the target compound may improve steric bulk and electronic effects compared to simpler aryl groups (e.g., 4-methylphenyl in ).
Biological Activity
N-(2-benzoyl-4-chlorophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide, a compound in the class of quinazoline derivatives, has garnered interest for its potential biological activities, particularly in cancer therapy and as an inhibitor of various enzymes. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 405.89 g/mol. The structure features a benzamide core linked to a quinazoline moiety, which is critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the quinazoline ring and subsequent coupling with the benzamide derivative. Various methods have been reported to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. For example, it has been shown to exhibit significant cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 5.2 | Apoptosis induction |
| HepG2 | 3.8 | Cell cycle arrest at G2/M phase |
| A549 | 7.0 | Inhibition of HDAC activity |
The compound's mechanism of action appears to involve the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell death in cancerous cells.
Enzyme Inhibition
This compound has also been identified as a potent inhibitor of histone deacetylases (HDACs), particularly HDAC3. The inhibition profile shows an IC50 value of approximately 95 nM against HDAC3, indicating strong selectivity compared to other isoforms.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the quinazoline and benzamide portions significantly affect biological activity:
- Chloro Substitution : The presence of chlorine on the benzoyl ring enhances lipophilicity and binding affinity to target enzymes.
- Amino Group Positioning : The positioning of the amino group on the quinazoline moiety is crucial for maintaining activity; optimal positioning leads to better interaction with HDAC active sites.
- Methyl Groups : Methyl substitutions on the quinazoline ring improve solubility and bioavailability.
Case Study 1: In Vivo Efficacy
In a xenograft model using human tumor cells implanted in mice, treatment with this compound resulted in a tumor growth inhibition rate of approximately 50% compared to control groups. This suggests significant potential for further development as an anticancer agent.
Case Study 2: Combination Therapy
Combination studies with standard chemotherapeutics such as doxorubicin showed enhanced efficacy when administered alongside this compound, indicating its potential role in combination therapy strategies to overcome drug resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
